2-(4-cyanophenyl)-N-methylacetamide
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Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications or uses.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions, reagents, and products of these reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties like melting point, boiling point, solubility, and chemical properties like acidity or basicity, reactivity, etc.Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Agents : A study involved the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, using 2-cyanoacetamide as a starting material, to create potential antimicrobial agents. These compounds showed promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anti-inflammatory and Antipyretic Activities : Research on the synthesis of a novel class of 2(1H)-pyridone molecules, derived from 2-cyano-N-(4-hydroxyphenyl)acetamide, demonstrated promising anti-inflammatory, ulcerogenic, and antipyretic characteristics in vitro and in vivo (Fayed, Bayoumi, Saleh, Ezz Al-Arab, & Ammar, 2021).
Cancer Research : Certain derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a compound structurally related to 2-(4-cyanophenyl)-N-methylacetamide, were found to have significant antitumor activities against various human cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antitumor Agents : A study on 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, which include N-methoxy-N-methylacetamide derivatives, revealed these compounds as potent in vitro anti-cancer agents (Dong, Nakagawa-Goto, Lai, Morris-Natschke, Bastow, & Lee, 2010).
Chemical Analysis and Spectroscopy
- Infrared Spectroscopy : A study utilized density functional theory to calculate the infrared spectrum of N-methylacetamide, analyzing contributions to the amide I, II, and III bands. This research aids in understanding the formation of amide infrared spectra, which is significant in various fields such as organic chemistry and chemical biology (Ji, Yang, Ji, Zhu, Ma, Chen, Jia, Tang, & Cao, 2020).
Chemical Synthesis
- Solvent Manipulation in Crystal Structures : N-methylacetamide, closely related to 2-(4-cyanophenyl)-N-methylacetamide, was used to form crystal structures with a xanthenol host. The study explored how different solvent compositions affect the resulting crystal structures, providing insights valuable in materials science and crystallography (Sayed, Jacobs, & Taljaard, 2015).
Safety And Hazards
This involves detailing the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the synthesis method.
properties
IUPAC Name |
2-(4-cyanophenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-10(13)6-8-2-4-9(7-11)5-3-8/h2-5H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNGTMPFCORPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyanophenyl)-N-methylacetamide |
Citations
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